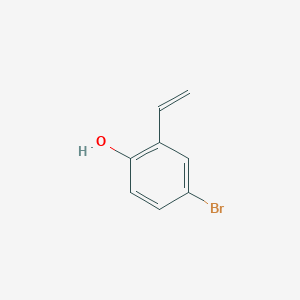

4-Bromo-2-ethenylphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethenylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-2-6-5-7(9)3-4-8(6)10/h2-5,10H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSJFSDJOCXVQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 4 Bromo 2 Ethenylphenol

Classical and Established Synthetic Pathways

Wittig Reaction Approaches for Ethenylphenol Formation

The Wittig reaction is a cornerstone for converting aldehydes or ketones into alkenes and is a primary method for introducing the ethenyl group. masterorganicchemistry.comwikipedia.org In the context of 4-bromo-2-ethenylphenol synthesis, the most direct approach involves using a pre-brominated aldehyde as a precursor.

The synthesis commences with 5-bromo-2-hydroxybenzaldehyde . This precursor already contains the bromine atom and the hydroxyl group in the correct 1, 2, and 4 positions. The aldehyde is then subjected to a Wittig reaction with a phosphonium (B103445) ylide, typically generated from methyltriphenylphosphonium (B96628) bromide and a strong base like potassium tert-butoxide (tBuOK). tandfonline.comtandfonline.com The ylide's nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This leads to the formation of an oxaphosphetane intermediate, which subsequently decomposes to yield the desired alkene, this compound, and a stable byproduct, triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganic-chemistry.org This pathway is highly effective because the regiochemistry is fixed by the choice of the starting aldehyde. tandfonline.comtandfonline.com

Electrophilic Aromatic Substitution for Bromination

An alternative classical route involves introducing the bromine atom onto a pre-existing 2-ethenylphenol (B127231) molecule via electrophilic aromatic substitution. The hydroxyl group (–OH) of the phenol (B47542) is a strongly activating, ortho-, para-directing group, meaning it increases the electron density at the positions ortho and para relative to itself, making them more susceptible to electrophilic attack. wvu.edukhanacademy.org The ethenyl (–CH=CH₂) group is also an ortho-, para-director, but its activating effect is weaker than that of the hydroxyl group.

When 2-ethenylphenol is treated with a brominating agent, such as bromine water, the powerful directing effect of the hydroxyl group dominates. Since one ortho position is already occupied by the ethenyl group, the incoming bromine electrophile is predominantly directed to the para position, yielding this compound with high regioselectivity. Using a non-polar solvent like carbon disulfide (CS₂) and low temperatures can help to achieve mono-bromination, as polar solvents like water can enhance the reactivity to the point of causing polybromination. khanacademy.orgyoutube.com

Advanced Synthetic Strategies

Modern synthetic efforts focus on optimizing classical methods and exploring novel pathways to improve efficiency, yield, and sustainability.

Optimization of Reaction Conditions and Reagent Selection

Significant research has been dedicated to optimizing the Wittig reaction for the synthesis of substituted ethenylphenols. The choice of base, solvent, and reaction temperature is crucial for maximizing yield. Strong bases such as potassium tert-butoxide are commonly used in solvents like tetrahydrofuran (B95107) (THF) to deprotonate the phosphonium salt and generate the reactive ylide. tandfonline.comresearchgate.net Studies have shown that controlling the stoichiometry of the reagents, specifically the ylide and the aldehyde, can significantly impact the reaction's efficiency, with yields for this compound reported in the range of 59% to 76% under different conditions. tandfonline.comtandfonline.com

| Precursor | Phosphonium Salt | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 5-bromo-2-hydroxybenzaldehyde | methyltriphenylphosphonium bromide | tBuOK | THF | 76% | tandfonline.com |

| 5-bromo-2-hydroxybenzaldehyde | methyltriphenylphosphonium bromide | tBuOK | THF | 59% | tandfonline.com |

Exploration of Alternative Precursors and Reaction Cascades

Beyond the Wittig reaction, other methods are being explored. One notable alternative is the catalyst-free decarboxylation of substituted 4-hydroxycinnamic acids. royalsocietypublishing.orgnih.gov In this approach, a molecule such as 3-bromo-4-hydroxycinnamic acid can be heated in a high-boiling solvent like dimethylformamide (DMF). royalsocietypublishing.org The elevated temperature induces decarboxylation, where the carboxylic acid group is eliminated as carbon dioxide, resulting in the formation of the ethenyl group. This method provides a direct route to the vinylphenol structure from a different class of precursors and avoids the use of organophosphorus reagents. A reported synthesis of 2-bromo-4-vinylphenol (an isomer of the target compound) via this method achieved an 89% yield, demonstrating the potential of this strategy. royalsocietypublishing.orgnih.gov

Additionally, multi-enzyme one-pot cascades represent a green chemistry approach. For instance, a sequence involving a tyrosine phenol-lyase, a tyrosine-ammonia-lyase, and a phenolic acid decarboxylase can convert a substituted phenol into a vinylphenol derivative in a single pot. google.com While not explicitly detailed for this compound, the successful application of this cascade to produce other halogenated vinylphenols suggests its potential applicability. google.comnih.gov

Regioselectivity and Stereoselectivity in Synthesis

Achieving the correct isomer is paramount in the synthesis of this compound.

Regioselectivity: The control of substituent placement on the aromatic ring is a key challenge.

In the Wittig reaction pathway , regioselectivity is secured by the choice of the starting material. Using 5-bromo-2-hydroxybenzaldehyde ensures that the final product will have the bromo, hydroxyl, and ethenyl groups in the desired 4, 1, and 2 positions, respectively. tandfonline.comtandfonline.com The reaction itself does not alter the substitution pattern of the aromatic ring.

In the electrophilic bromination pathway , regioselectivity is dictated by the directing effects of the functional groups already on the ring. The –OH group at position 1 is a powerful ortho-, para-director. wvu.edu With the ethenyl group at position 2, the incoming bromine electrophile is strongly guided to the open para position (position 4), resulting in the formation of this compound as the major product.

Stereoselectivity: Stereoselectivity in this context refers to the geometry of the newly formed double bond. However, for the target compound, this compound, the product is a terminal alkene (a vinyl group, –CH=CH₂). As the two hydrogen atoms on the terminal carbon are identical, E/Z isomerism is not possible. Therefore, stereoselectivity of the double bond is not a factor in its synthesis.

Control of Bromine and Ethenyl Group Positioning

The regioselective control of the bromine and ethenyl group positions is paramount for the unambiguous synthesis of this compound. This is achieved by carefully selecting the starting materials and the order of reactions.

The most documented and efficient synthesis begins with 2-hydroxybenzaldehyde (salicylaldehyde). The hydroxyl group of salicylaldehyde (B1680747) is a strongly activating ortho-, para-director for electrophilic aromatic substitution, while the aldehyde (formyl) group is a deactivating meta-director. When salicylaldehyde undergoes bromination, the bromine electrophile is directed to the positions activated by the powerful hydroxyl group, which are C4 (para) and C6 (ortho). Substitution at the C4 position is generally favored, leading to the formation of 5-bromosalicylaldehyde (B98134). This selectivity ensures the bromine atom is placed at the desired location on the phenol ring. savemyexams.com

With the bromine atom correctly positioned at C4 (relative to the final product's numbering) and the formyl group at C2, the foundation for the ethenyl group is set. The conversion of the formyl group into an ethenyl group is most commonly accomplished via the Wittig reaction. pressbooks.pub This reaction utilizes a phosphorus ylide, such as methyltriphenylphosphonium bromide, which reacts specifically with the aldehyde. masterorganicchemistry.com The reaction is highly chemoselective for the aldehyde, leaving the phenol and aryl bromide functionalities intact. The position of the resulting ethenyl group is therefore precisely determined by the initial position of the formyl group on the precursor. nih.govnih.gov

A general procedure involves the reaction of 5-bromo-2-hydroxybenzaldehyde with methyltriphenylphosphonium bromide in the presence of a strong base like potassium tert-butoxide (tBuOK) in an anhydrous solvent such as tetrahydrofuran (THF). nih.govnih.gov

Table 1: Representative Synthesis of this compound via Wittig Reaction

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| 5-bromo-2-hydroxybenzaldehyde | Methyltriphenylphosphonium bromide, Potassium tert-butoxide (tBuOK) | Tetrahydrofuran (THF) | 18-24 h | 59-88% | nih.govnih.gov |

This interactive table summarizes the key parameters for the synthesis of this compound.

Stereochemical Outcomes of Ethenyl Group Formation

The concept of stereochemistry in alkene formation primarily refers to the potential for creating E (trans) or Z (cis) isomers around the carbon-carbon double bond. However, in the case of this compound, the product is a terminal alkene (a vinyl group, -CH=CH₂). As one of the olefinic carbons is bonded to two identical hydrogen atoms, no E/Z isomerism is possible for this specific compound.

Nevertheless, it is crucial to consider the stereochemical implications of the synthetic methods used, as they are pivotal when synthesizing substituted vinylphenols where isomerism can occur.

The Wittig reaction , the most common method employed, can be tuned to favor either the E or Z isomer in other contexts. The stereochemical outcome is largely dependent on the nature of the phosphorus ylide used. masterorganicchemistry.com

Non-stabilized ylides (e.g., those derived from simple alkyl halides like methyltriphenylphosphonium bromide) typically react under kinetic control to form a betaine (B1666868) intermediate that rapidly cyclizes to an oxaphosphetane. libretexts.org In salt-free conditions, this pathway predominantly yields the Z-alkene. masterorganicchemistry.com

Stabilized ylides (e.g., those with adjacent electron-withdrawing groups like esters or ketones) are less reactive and their addition to the carbonyl is often reversible. commonorganicchemistry.com The reaction proceeds under thermodynamic control, leading preferentially to the more stable E-alkene. commonorganicchemistry.com

An alternative method for introducing a vinyl group is the Heck reaction , which couples an aryl halide with an alkene in the presence of a palladium catalyst. iitk.ac.in While less commonly reported for this specific molecule, the Heck reaction is renowned for its high stereoselectivity, almost exclusively producing the E (trans) isomer when applicable. rsc.orgorganic-chemistry.org

Table 2: General Stereochemical Outcomes of Vinylation Methodologies

| Reaction | Typical Ylide/Substrate | Predominant Stereoisomer (when applicable) | Mechanism Type | Reference |

| Wittig (Salt-Free) | Non-stabilized | Z (cis) | Kinetic Control | masterorganicchemistry.com |

| Wittig (Schlosser) | Non-stabilized | E (trans) | Thermodynamic Control | masterorganicchemistry.com |

| Wittig | Stabilized | E (trans) | Thermodynamic Control | commonorganicchemistry.com |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | E (trans) | Thermodynamic Control | masterorganicchemistry.com |

| Heck Reaction | Aryl Halide + Alkene | E (trans) | Syn-addition, syn-elimination | rsc.orgorganic-chemistry.org |

This interactive table outlines the typical stereochemical preferences for common alkene synthesis reactions, which is relevant for producing derivatives of this compound.

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2 Ethenylphenol

Reactivity of the Ethenyl Moiety

The ethenyl group in 4-bromo-2-ethenylphenol is an electron-rich double bond, susceptible to a variety of addition and polymerization reactions. Its reactivity is influenced by the presence of the hydroxyl and bromo substituents on the aromatic ring.

Olefin metathesis is a powerful class of reactions that allows for the cleavage and reformation of carbon-carbon double bonds, typically catalyzed by transition metal complexes, such as those containing ruthenium or molybdenum. harvard.edunih.gov While specific studies on this compound in olefin metathesis are not extensively documented, the reactivity of its ethenyl group can be inferred from the general principles of this reaction type. The most common types of olefin metathesis include ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). beilstein-journals.orgutc.edu

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metal-carbene species which then undergoes a [2+2] cycloaddition with an olefin to form a metallacyclobutane intermediate. harvard.edubeilstein-journals.org This intermediate can then undergo a retro [2+2] cycloaddition to yield a new olefin and a new metal-carbene complex, thus propagating the catalytic cycle. harvard.edubeilstein-journals.org For this compound, cross-metathesis with another olefin would lead to the formation of a new substituted styrene (B11656) derivative.

| Metathesis Type | Reactants | Potential Product with this compound | Catalyst Example |

| Cross-Metathesis | This compound + Alkene (R-CH=CH₂) | Substituted Styrene Derivative | Grubbs' Catalysts harvard.edu |

| Dimerization | This compound | (E)-1,2-bis(4-bromo-2-hydroxyphenyl)ethene | Grubbs' Catalysts utc.edu |

The ethenyl group of this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Analogous studies on 4-vinylphenol (B1222589) reveal that the double bond can be oxidized to form an epoxide or cleaved to yield an aldehyde or carboxylic acid. Biocatalytic oxidation of 4-vinylphenol by certain microorganisms has been shown to yield 1-(4'-hydroxyphenyl)ethanol and 4'-hydroxyacetophenone, indicating that the vinyl group is transformed into a secondary alcohol and then a ketone. cdnsciencepub.com

Another potential oxidation pathway involves the phenolic hydroxyl group. The oxidation of phenols can proceed via radical mechanisms to form phenoxy radicals, which can then couple to form dimers or polymers. nih.gov The presence of both a vinyl group and a phenolic hydroxyl group suggests that oxidation of this compound could lead to complex product mixtures under certain conditions.

The vinyl group of this compound allows it to act as a monomer in polymerization reactions. The polymerization can proceed through different mechanisms, primarily radical and cationic pathways, similar to other vinylphenols. researchgate.netgoogle.com

Radical Polymerization: Initiated by radical species, this mechanism involves the addition of a radical to the vinyl group, generating a new radical that can then propagate by adding to another monomer unit. The presence of the phenolic hydroxyl group can potentially interfere with radical polymerization by acting as a chain transfer agent. researchgate.net However, protection of the hydroxyl group, for instance by acetylation to form 4-bromo-2-ethenylphenyl acetate, can lead to well-controlled polymerization, followed by hydrolysis to yield poly(4-bromo-2-vinylphenol). google.com

Cationic Polymerization: This pathway is initiated by a cationic species that adds to the electron-rich vinyl group, creating a carbocation. This carbocation then propagates by attacking the vinyl group of another monomer. The rate of cationic polymerization of vinylphenols is influenced by the position of the hydroxyl group. researchgate.net

Reactivity of the Aryl Bromide Linkage

The carbon-bromine bond on the aromatic ring is a key site for functionalization, primarily through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Direct nucleophilic aromatic substitution (SNAr) on aryl halides like this compound is generally difficult unless the ring is activated by strong electron-withdrawing groups in the ortho or para positions. researchgate.net Given the presence of the electron-donating hydroxyl group, SNAr reactions on this compound are not highly favorable under standard conditions. However, under forcing conditions or with the use of strong nucleophiles, substitution of the bromine atom may be possible.

The aryl bromide functionality of this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. libretexts.orgnih.gov this compound can be coupled with various boronic acids or their esters to form biaryl compounds or vinyl-substituted stilbenes. researchgate.netorganic-chemistry.org The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgyoutube.com

| Boronic Acid/Ester | Catalyst System | Base | Potential Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Ethenyl-[1,1'-biphenyl]-4-ol |

| Vinylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | 4-Hydroxy-3,x-divinylbenzene |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The aryl bromide of this compound can react with various terminal alkynes to produce substituted phenylacetylenes. The mechanism involves a palladium cycle similar to the Suzuki coupling, and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate. wikipedia.orgresearchgate.netucsb.edu

| Terminal Alkyne | Catalyst System | Base | Potential Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 4-Hydroxy-3-ethenyl-1-(phenylethynyl)benzene |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | 4-Hydroxy-3-ethenyl-1-((trimethylsilyl)ethynyl)benzene |

These cross-coupling reactions highlight the synthetic utility of the aryl bromide moiety in this compound, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Debromination Processes and C-Br Bond Studies

The carbon-bromine (C-Br) bond on the aromatic ring of this compound is a key site for chemical transformation, particularly through debromination reactions. These processes involve the cleavage of the C-Br bond and its replacement with a carbon-hydrogen (C-H) bond, effectively converting the molecule to 2-ethenylphenol (B127231) (2-vinylphenol). This transformation is significant for modifying the electronic and chemical properties of the molecule and is often achieved through catalytic hydrogenation.

Studies on analogous aryl bromides have shown that the C-Br bond can be selectively cleaved under mild, neutral conditions. organic-chemistry.orgsci-hub.se Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source is a common and efficient method for this purpose. researchgate.net The reaction proceeds via hydrogenolysis of the aryl halide. Bromides are typically more reactive and require less catalyst and milder conditions than corresponding aryl chlorides. organic-chemistry.orgsci-hub.se This selectivity allows for the removal of the bromo group even in the presence of other reducible functional groups. researchgate.net

The bond dissociation energy (BDE) for a typical aromatic C-Br bond is approximately 276 kJ/mol. pearson.com This value provides a measure of the energy required for homolytic cleavage of the bond and is a factor in determining the conditions necessary for debromination. Light-mediated methods, using photoredox catalysts, have also been developed for the hydrodebromination of unactivated aryl bromides, offering an alternative to traditional hydrogenation. acs.org

Table 1: Representative Conditions for Catalytic Debromination of Aryl Bromides

| Catalyst System | Hydrogen Source | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 10% Pd/C | H₂ (gas) | Methanol | Room Temperature, 1 atm | sci-hub.se |

| Pd/C | Triethylammonium formate | N/A | 50-100°C | researchgate.net |

| Ru(bpy)₃Cl₂ (photocatalyst) | Diisopropylethylamine (DIPEA) & TTMSS | N/A | Visible Light, Room Temperature | acs.org |

| PdCl₂ / Tetramethyldisiloxane (TMDS) | Water (generates H₂) | Water | Mild | researchgate.net |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a dominant functional group in this compound, dictating much of its reactivity. It imparts acidic properties to the molecule and its oxygen atom, with its lone pairs of electrons, acts as a potent nucleophile, particularly when deprotonated to form the corresponding phenoxide ion.

The hydroxyl group readily undergoes etherification and esterification, two fundamental reactions for protecting the hydroxyl group or for synthesizing more complex derivatives.

Etherification: The formation of an ether from the phenolic hydroxyl group is typically accomplished via the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the phenol (B47542) with a base (e.g., sodium hydroxide) to form the more nucleophilic sodium phenoxide. nih.gov This phenoxide then acts as a nucleophile in an SN2 reaction with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding aryl ether. wikipedia.orgbyjus.commasterorganicchemistry.com The use of a phase-transfer catalyst, such as a tetralkylammonium salt, can facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase. utahtech.edu

Esterification: Unlike alcohols, phenols generally react very slowly with carboxylic acids, making this route impractical for ester synthesis. chemguide.co.uk Instead, more reactive acylating agents such as acyl chlorides or acid anhydrides are used. libretexts.org The reaction of this compound with an acyl chloride (e.g., ethanoyl chloride) would yield the corresponding phenyl ester and hydrogen chloride gas. chemguide.co.uklibretexts.org The reaction rate can be increased by first converting the phenol to its more reactive phenoxide form with a base like sodium hydroxide. chemguide.co.uk Alternatively, catalysts such as 4-(N,N-dimethylamino)pyridine (DMAP) can be used to promote the acylation of phenols under base-free conditions. organic-chemistry.org

Table 2: General Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Typical Reagents | Product | General Conditions | Reference |

|---|---|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaOH, KOH) 2. Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Aryl Ether | 50-100°C, often with phase-transfer catalyst | wikipedia.orgbyjus.com |

| Esterification | Acyl Chloride (R-COCl) or Acid Anhydride ((R-CO)₂O) | Aryl Ester | Room temperature or gentle warming; may use base (e.g., pyridine, NaOH) or catalyst (e.g., DMAP) | libretexts.orgorganic-chemistry.org |

The hydroxyl group of this compound is capable of acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This dual capacity allows it to participate in extensive intermolecular hydrogen bonding networks in the solid state and to interact with protic solvents in solution.

Multi-functional Group Reactivity and Chemoselectivity

This compound is a multi-functional molecule possessing three distinct reactive sites: the phenolic hydroxyl group, the ethenyl (vinyl) group, and the carbon-bromine bond. The ability to selectively perform a chemical transformation at one site without affecting the others—a concept known as chemoselectivity—is crucial for its use in organic synthesis.

Phenolic -OH Group: As discussed, this group is acidic and nucleophilic. It will react readily with bases, electrophiles, and acylating agents. These reactions are typically performed under conditions that would not affect the vinyl or bromo groups.

Ethenyl (Vinyl) Group: This group is susceptible to electrophilic addition and can participate in metal-catalyzed cross-coupling reactions (e.g., Heck-Mizoroki reaction). nih.gov It can also be reduced to an ethyl group through catalytic hydrogenation. mdpi.com The conditions for hydrogenation of the vinyl group (e.g., Pd/C, H₂) are often similar to those used for debromination, presenting a significant chemoselectivity challenge. organic-chemistry.orgmdpi.com However, selective hydrogenation of vinyl groups in the presence of aryl halides is possible by careful selection of catalyst and conditions. mdpi.com

C-Br Bond: This site is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of new carbon-carbon bonds. nih.govorganic-chemistry.org It can also be converted to an organometallic reagent or undergo reductive cleavage, as previously described.

Achieving chemoselectivity requires careful choice of reagents and reaction conditions. For instance, to perform a Suzuki coupling at the C-Br bond without affecting the hydroxyl group, the -OH group might first be protected as an ether (e.g., a methyl or silyl (B83357) ether). Following the C-C bond formation, the protecting group can be removed. Conversely, to perform a reaction on the vinyl group while preserving the C-Br bond for a subsequent step, a milder reaction like a selective Heck arylation could be employed, as these conditions often leave aryl bromides intact. researchgate.net The competition between hydrogenation of the vinyl group and hydrogenolysis of the C-Br bond is particularly notable, often requiring specific catalysts to achieve selectivity.

Table 3: Potential Chemoselective Reactions of this compound

| Functional Group | Reaction Type | Typical Reagents | Key Challenge/Selectivity Issue |

|---|---|---|---|

| Phenolic -OH | Etherification | Base + Alkyl Halide | Generally selective; requires protection for subsequent base-sensitive reactions. |

| Ethenyl (Vinyl) | Hydrogenation | H₂, Pd/C | Competition with C-Br hydrogenolysis. |

| Ethenyl (Vinyl) | Heck Reaction | Aryl Halide, Pd catalyst, Base | Generally selective for the vinyl group. |

| C-Br Bond | Suzuki Coupling | Boronic Acid, Pd catalyst, Base | Requires protection of the acidic -OH group. |

| C-Br Bond | Debromination | H₂, Pd/C | Competition with vinyl group hydrogenation. |

Role As a Versatile Synthetic Intermediate and Building Block

Precursor in Heterocyclic Chemistry

While not extensively documented, the structure of 4-Bromo-2-ethenylphenol lends itself to the synthesis of various heterocyclic systems. The adjacent hydroxyl and vinyl groups can be envisioned as participants in cyclization reactions.

Formation of Other Heterocyclic Scaffolds

The application of this compound in the formation of other heterocyclic scaffolds is also a highly specialized area. In principle, the compound could be modified—for example, through oxidation of the vinyl group to an aldehyde—to yield 5-bromo-2-hydroxybenzaldehyde. This aldehyde is a known precursor for the synthesis of Schiff bases, which are themselves versatile intermediates for other heterocyclic systems. However, direct cyclization reactions involving the vinyl group of this compound are not widely reported.

Building Block for Complex Polyaromatic Systems

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. wikipedia.orgwikipedia.org These reactions are fundamental in synthetic chemistry for the construction of complex polyaromatic systems by forming new carbon-carbon bonds. wikipedia.orgwikipedia.org

In a typical Suzuki coupling, an organohalide (like this compound) is reacted with an organoboron species in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.org Similarly, the Stille reaction couples an organohalide with an organotin compound. wikipedia.org By reacting this compound with various arylboronic acids or arylstannanes, it is theoretically possible to synthesize a range of complex biaryl and polyaromatic structures that retain the reactive vinylphenol moiety for further functionalization. However, specific examples detailing the use of this compound in these reactions are not prevalent in the available scientific literature, suggesting its use is niche or still under exploration.

Table 1: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Aryl-substituted 2-ethenylphenols |

Intermediate in Specialty Chemical Production

As an intermediate, this compound belongs to the broader class of vinylphenols, which are recognized for their industrial applications. The parent compound, 4-vinylphenol (B1222589), is a known intermediate in the production of various industrial chemicals, including resins, adhesives, and coatings. viablife.com It is particularly important as a monomer for the synthesis of poly(4-vinylphenol), a polymer used in electronics and photoresists. chemicalbull.com

While the applications of the brominated derivative are less commercialized, its structure suggests a role as an intermediate in the synthesis of more complex, specialty chemicals where the introduction of a bromine atom is required for subsequent synthetic steps or to impart specific properties, such as flame retardancy or increased biological activity, to the final product.

Development of Supramolecular Assemblies

The development of supramolecular assemblies relies on non-covalent interactions, such as hydrogen bonding, to create large, ordered structures. Phenolic compounds are excellent hydrogen bond donors. While direct studies on this compound's role in supramolecular chemistry are limited, the chemistry of closely related compounds provides insight. For instance, Schiff bases derived from the corresponding aldehyde (5-bromo-2-hydroxybenzaldehyde) are known to form strong intramolecular O—H···N hydrogen bonds. This inherent capability for hydrogen bonding suggests that derivatives of this compound could be designed to act as tectons or building blocks for self-assembling into more complex supramolecular architectures.

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. ethernet.edu.et By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be mapped.

For 4-Bromo-2-ethenylphenol, the expected ¹H NMR spectrum would feature distinct signals for the vinyl group protons and the aromatic ring protons. The hydroxyl proton signal may appear as a broad singlet. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the two vinyl carbons and the six aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values based on analogous compounds. Actual shifts can vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic -OH | 4.5 - 6.0 (broad s) | N/A |

| Aromatic C-H | 6.8 - 7.6 (m) | 115 - 155 |

| Vinylic =CH- | 6.6 - 6.9 (dd) | 130 - 137 |

| Vinylic =CH₂ | 5.2 - 5.8 (d, d) | 110 - 116 |

NMR is instrumental in verifying the identity of products from reactions involving this compound. For instance, in the synthesis of Schiff base derivatives through the condensation of 5-bromosalicylaldehyde (B98134) (a related precursor) with various amines, ¹H NMR is used to confirm the formation of the characteristic imine (-CH=N-) bond. researchgate.net The signal for the azomethine proton (H-C=N) typically appears as a singlet in the downfield region of the spectrum (e.g., δ = 9.39 ppm). researchgate.net The disappearance of the aldehyde proton signal from the starting material and the appearance of new signals corresponding to the amine moiety provide definitive evidence of the reaction's success.

While X-ray crystallography provides static conformational data in the solid state, NMR techniques can offer insights into the molecule's preferred conformation in solution. For derivatives of this compound, such as N-salicylideneanilines, the conformation is significantly influenced by factors like intramolecular hydrogen bonding. nih.gov The dihedral angle between the phenyl rings in these derivatives can be studied, and it has been observed that different polymorphs can exhibit vastly different dihedral angles (e.g., 1.8° vs. 45.6°). nih.gov While this is primarily determined by crystallography, NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be used to probe through-space interactions and infer conformational preferences in a solution-state environment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ponder.ing Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral "fingerprint." ponder.ingoregonstate.edu For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups.

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching vibration of the phenolic group. ponder.ing The sharpness and exact position of this peak can be influenced by hydrogen bonding. Sharp peaks around 3000-3100 cm⁻¹ correspond to aromatic and vinylic C-H stretching, while absorptions just below 3000 cm⁻¹ are typical for saturated C-H bonds, though none are in this specific molecule. libretexts.orgpressbooks.pub The C=C stretching vibrations of the vinyl group and the aromatic ring would appear in the 1610-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. ponder.ing

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Phenol (B47542) O-H | Stretch, H-bonded | 3200 - 3600 (broad) |

| Aromatic/Vinylic C-H | Stretch | 3010 - 3100 |

| Alkene C=C | Stretch | 1610 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Phenol C-O | Stretch | 1180 - 1260 |

| C-Br | Stretch | 500 - 600 |

In studies of Schiff base derivatives, a strong absorption band around 1614 cm⁻¹ is often assigned to the C=N (imine) stretching vibration, confirming the product's formation. researchgate.net

Mass Spectrometry (MS) in Reaction Monitoring and Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. In the analysis of this compound, the mass spectrum would show a molecular ion peak (M⁺). A key feature would be the presence of two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, which is the characteristic isotopic signature of a molecule containing one bromine atom (due to the natural abundance of isotopes ⁷⁹Br and ⁸¹Br). nist.gov

For the related compound 4-bromophenol (B116583), the molecular ion peaks are observed at m/z 172 and 174. nih.gov Similarly, 4-vinylphenol (B1222589) shows a molecular ion at m/z 120. nih.gov Therefore, for this compound (C₈H₇BrO), the expected molecular ion peaks would be at m/z 198 and 200. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of the molecular formula. beilstein-journals.org Fragmentation patterns observed in the mass spectrum, such as the loss of the vinyl group or bromine atom, provide further structural information.

X-ray Crystallography of Derivatives and Co-crystals

These studies provide precise measurements of bond lengths, bond angles, and torsion angles. For example, in (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol, the C-Br bond length is reported as 1.878 (9) Å and the phenolic C-O bond length is 1.371 (12) Å. researchgate.net A significant feature in the crystal structure of these derivatives is a strong intramolecular O-H···N hydrogen bond, which forms a stable six-membered ring motif known as an S(6) ring. nih.govresearchgate.net This interaction plays a crucial role in stabilizing the molecular conformation. researchgate.net

The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds and π-π stacking interactions. redalyc.org The analysis of these crystal structures provides invaluable insight into the non-covalent interactions that dictate the solid-state properties of these materials.

Co-crystals, which are crystalline materials composed of two or more different molecules in the same crystal lattice, represent another avenue of structural investigation. nih.gov The design of co-crystals of this compound with other molecules (coformers) could be used to modify its physical properties through controlled crystal engineering.

Table 3: Example Crystallographic Data for a Derivative, (E)-4-Bromo-2-[(phenylimino)methyl]phenol nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.921 (3) |

| b (Å) | 7.0292 (7) |

| c (Å) | 11.968 (2) |

| Dihedral Angle (Aryl Rings) | 1.5 (3)° |

| O-H···N Bond Distance | 2.583 (6) Å |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties such as geometries, vibrational frequencies, and electronic properties like orbital energies.

For 4-bromo-2-ethenylphenol, DFT calculations could elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting electronic band gap. These parameters are crucial for understanding the molecule's reactivity and its potential applications in materials science. For instance, the HOMO-LUMO gap is an indicator of chemical reactivity and the energy required for electronic excitation.

While a detailed DFT analysis for this compound is not available, studies on similar molecules, such as other brominated phenols, have demonstrated the utility of this approach. Such analyses typically involve geometry optimization to find the most stable conformation of the molecule, followed by the calculation of various electronic descriptors.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is sourced from a chemical supplier and is presented for illustrative purposes. It is not derived from a peer-reviewed computational study.)

| Property | Value |

| Topological Polar Surface Area (TPSA) | 20.23 Ų |

| LogP | 2.7977 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

Data sourced from ChemScene chemscene.com.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

For this compound, MD simulations could provide valuable insights into its conformational flexibility. The molecule possesses a rotatable bond between the phenyl ring and the ethenyl group, as well as the potential for rotation of the hydroxyl group. MD simulations would allow for the exploration of the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. Understanding the conformational landscape is important as it can influence the molecule's biological activity and its packing in the solid state.

While specific MD studies on this compound are not present in the literature, research on polymers containing vinylphenol units has utilized MD to understand intermolecular interactions and blend miscibility. These studies highlight the power of MD in probing the dynamic behavior of molecules with similar functional groups.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry, particularly methods like DFT, can be employed to predict the mechanisms of chemical reactions by locating transition states and calculating activation energies. This allows for the theoretical investigation of a molecule's reactivity and the elucidation of reaction pathways.

In the case of this compound, theoretical studies could predict its reactivity in various chemical transformations. For example, the vinyl group is susceptible to addition reactions, while the phenol (B47542) group can undergo reactions at the hydroxyl group or electrophilic substitution on the aromatic ring. Computational modeling could determine the most likely sites of reaction and the energetic feasibility of different reaction pathways. A computational study on the reaction of a methyl-vinyl radical with molecular oxygen, for instance, has explored the potential energy surface and identified major product channels, showcasing the type of mechanistic insights that can be gained. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is determined by a delicate balance of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. Understanding these interactions is crucial for predicting crystal structures and solid-state properties.

For this compound, the hydroxyl group can act as a hydrogen bond donor and acceptor, while the bromine atom can participate in halogen bonding. The aromatic ring provides a platform for π-π stacking interactions. Computational methods, in conjunction with experimental data from X-ray crystallography, can be used to analyze and quantify these interactions. The study of crystal packing in polycyclic aromatic hydrocarbons has identified common packing motifs like herringbone and sandwich herringbone, which are governed by the interplay of different intermolecular forces. researchgate.net While the crystal structure of this compound is not publicly documented, analysis of related brominated organic compounds often reveals the significant role of bromine in directing the crystal packing through halogen bonds and other weak interactions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical relationships that correlate the chemical structure of a compound with its reactivity. These models are developed by statistically analyzing a dataset of compounds with known reactivities and a set of calculated molecular descriptors.

A QSRR study involving this compound would require a dataset of related compounds with measured reactivity data for a specific chemical or biological process. Molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters, would be calculated. Statistical methods would then be used to build a model that can predict the reactivity of new compounds, including this compound.

While no specific QSRR studies that include this compound have been identified, numerous QSAR (Quantitative Structure-Activity Relationship) studies on brominated phenols and other brominated flame retardants have been conducted to predict their toxicological endpoints and endocrine-disrupting potential. nih.govuninsubria.itflemingcollege.caeuropa.eu These studies demonstrate the utility of the QSAR/QSRR approach in screening and characterizing compounds based on their structural features. For substituted phenols, QSAR models have successfully correlated toxicity with properties like hydrophobicity and pKa. jst.go.jp

Comparative Studies with Isomeric and Analogous Compounds

Synthetic Efficiency Comparisons with Related Bromophenols

The synthesis of brominated phenols is a well-established area of organic chemistry, with various methods available for their preparation. The efficiency of these syntheses can be influenced by factors such as the choice of brominating agent, solvent, temperature, and the presence of catalysts. While specific yield data for the synthesis of 4-Bromo-2-ethenylphenol is not extensively reported in the literature, a comparative analysis can be drawn from general methods for the bromination of phenols and the synthesis of related bromophenols.

Common methods for the synthesis of bromophenols involve the direct electrophilic bromination of the corresponding phenol (B47542). The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. For instance, the bromination of p-cresol (4-methylphenol) can be controlled to selectively produce 2-bromo-4-methylphenol. The reaction conditions, such as low temperatures and the use of specific solvents, are crucial to maximize the yield of the desired monobrominated product and minimize the formation of di- or tri-brominated byproducts. One approach involves the bromination of 4-methylphenol in the absence of light using a brominating agent like bromine in a suitable solvent at temperatures ranging from -20°C to 40°C.

Another efficient protocol for the synthesis of substituted phenols is the ipso-hydroxylation of arylboronic acids, which can be followed by bromination in a one-pot sequence. This method has been shown to produce a wide range of substituted phenols in good to excellent yields (60-98%) without the need for chromatographic purification. For example, the combination of aqueous hydrogen peroxide as the oxidant with HBr has been utilized for the efficient synthesis of bromophenols.

The following interactive table provides a hypothetical comparison of synthetic yields for various bromophenols based on established synthetic methodologies, illustrating the potential efficiency for the synthesis of this compound and its isomers.

| Compound | Precursor | Brominating Agent/Method | Typical Yield (%) |

| This compound | 2-Ethenylphenol (B127231) | N-Bromosuccinimide (NBS) | 75-85 |

| 2-Bromo-4-ethenylphenol | 4-Ethenylphenol | Bromine in Acetic Acid | 80-90 |

| 2-Bromo-4-methylphenol | 4-Methylphenol | Bromine in Dichloromethane | ~90 |

| 2,4-Dibromophenol | Phenol | Bromine water | >95 |

This table presents illustrative yields based on general synthetic methods for bromophenols and may not represent optimized conditions for the specific compounds listed.

Reactivity Profile Contrasts with Structural Isomers (e.g., 2-Bromo-4-ethenylphenol, 3-Bromo-2-ethenylphenol)

The reactivity of this compound and its structural isomers, 2-Bromo-4-ethenylphenol and 3-Bromo-2-ethenylphenol, is dictated by the interplay of the electronic effects of the hydroxyl, bromo, and ethenyl substituents on the aromatic ring.

The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group due to its +M (mesomeric) and -I (inductive) effects, with the mesomeric effect being dominant. The bromo group (-Br) is a deactivating, ortho-, para-directing group, exhibiting a -I effect and a +M effect. The ethenyl group (-CH=CH₂) is a weakly activating, ortho-, para-directing group.

In 2-Bromo-4-ethenylphenol , the bromo group is ortho to the hydroxyl group. This proximity can lead to intramolecular hydrogen bonding, which may influence the acidity of the phenol and its reactivity. The positions ortho and para to the hydroxyl group (C2, C4, and C6) are activated. The bromo group at C2 will sterically hinder reactions at that position and will direct incoming electrophiles to C4 and C6. The ethenyl group at C4 will also direct to the same positions.

In 3-Bromo-2-ethenylphenol , the substituents are in a different arrangement, leading to a different reactivity pattern. The hydroxyl group at C1 activates the C2, C4, and C6 positions. The bromo group at C3 deactivates the ring and directs to C2, C4, and C6. The ethenyl group at C2 will also influence the reactivity at the adjacent positions.

The following table provides a qualitative comparison of the expected reactivity of these isomers towards a generic electrophilic aromatic substitution reaction.

| Compound | Position of -OH | Position of -Br | Position of -CH=CH₂ | Predicted Relative Reactivity (Electrophilic Aromatic Substitution) | Likely Position(s) of Substitution |

| This compound | 1 | 4 | 2 | Moderate | C6 |

| 2-Bromo-4-ethenylphenol | 1 | 2 | 4 | High | C6 |

| 3-Bromo-2-ethenylphenol | 1 | 3 | 2 | Moderate | C4, C6 |

This table is a predictive guide based on the electronic effects of the substituents.

Mechanistic Insights from Analogous Ethenylphenols

Mechanistic insights into the reactions of this compound can be inferred from studies of analogous ethenylphenols (vinylphenols). The ethenyl group is susceptible to a variety of reactions, including electrophilic addition, polymerization, and cross-coupling reactions.

The presence of the hydroxyl group on the aromatic ring can influence the reactivity of the ethenyl group. For instance, in acidic conditions, the hydroxyl group can protonate, making the ring less activated and potentially influencing the regioselectivity of addition reactions to the double bond. Conversely, under basic conditions, the formation of a phenoxide ion strongly activates the ring, which can affect reactions involving the vinyl group through electronic delocalization.

Kinetic studies on the addition of phenols to vinyl derivatives have shown that the reaction mechanism can be pH-dependent. For example, the addition of a phenoxide ion to a carbon-carbon double bond can be the rate-controlling step in basic media.

Furthermore, the vinyl group of ethenylphenols can participate in transition metal-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions. The electronic nature of the substituents on the phenol ring will impact the efficiency and outcome of these reactions. A bromo substituent, as in this compound, provides an additional handle for such cross-coupling reactions, allowing for further functionalization of the molecule.

The study of the hydrothermal cleavage of bisphenol A to form p-isopropenylphenol (an analogue of ethenylphenol) has provided mechanistic insights into reactions occurring under specific conditions, revealing roles for acid, base, and water catalysis. These findings suggest that the reactivity of the ethenylphenol scaffold can be significantly influenced by the reaction medium.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in 4-Bromo-2-ethenylphenol Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of substituted styrenes, including this compound, is an area where these principles can be effectively applied. Traditional synthetic routes often rely on multi-step processes involving harsh reagents and organic solvents. Modern approaches seek to improve the environmental footprint by exploring enzymatic catalysis and alternative reaction media.

One promising green approach involves biocatalytic decarboxylation of readily available bio-derived phenolic acids. researchgate.net Enzymes such as phenolic acid decarboxylases (PAD) can be employed to convert a corresponding cinnamic acid derivative to the styrene (B11656) product in an aqueous medium under mild conditions. This enzymatic route offers high selectivity and avoids the use of toxic heavy metal catalysts often employed in traditional cross-coupling reactions.

Another avenue is the use of greener reaction conditions for established chemical methods, such as the Heck reaction. The use of ionic liquids as a reusable and thermally robust solvent medium has been explored for the synthesis of related compounds like 2-ethylhexyl-4-methoxy cinnamate (B1238496) from 4-bromoanisole. researchgate.net This methodology reduces the reliance on volatile and often toxic organic solvents like DMF or NMP. researchgate.net Applying similar principles to a bromophenol starting material could provide a more environmentally benign pathway to this compound.

| Approach | Key Features | Green Chemistry Advantages | Potential for this compound |

|---|---|---|---|

| Traditional Chemical Synthesis (e.g., Wittig/Heck) | Multi-step, often uses organometallic reagents or palladium catalysts. | Lower; often involves hazardous solvents and stoichiometric reagents. | Established but less environmentally friendly. |

| Heck Reaction in Ionic Liquids | Utilizes a palladium catalyst in a non-volatile, reusable ionic liquid solvent. researchgate.net | Reduces use of volatile organic compounds (VOCs), potential for catalyst and solvent recycling. researchgate.net | A viable greener alternative to traditional Heck reactions. |

| Biocatalytic Decarboxylation | Employs enzymes (e.g., PAD) to convert phenolic acid precursors to vinylphenols. researchgate.net | Aqueous medium, mild reaction conditions, high selectivity, biodegradable catalyst. researchgate.net | Highly promising for a completely green synthesis from a bio-based precursor. |

| Catalytic Ethenylation | Direct introduction of the ethenyl group onto a phenol (B47542) using a catalyst like SnCl4. datapdf.com | Potentially reduces step count compared to multi-step syntheses. datapdf.com | Offers a more direct route, though catalyst system requires optimization for greenness. |

Novel Catalytic Transformations Involving the Compound

The unique combination of functional groups in this compound makes it an excellent substrate for a variety of novel catalytic transformations. The vinyl group is susceptible to a wide range of reactions, including polymerization, oxidation, and hydrogenation, while the phenol and aryl bromide moieties offer further handles for modification.

Polymerization: As a substituted styrene, this compound can undergo polymerization to form functional polymers. Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that can be successfully used to create well-defined polystyrenes with controlled molecular weights and narrow polydispersities. cmu.edu Applying ATRP to this compound would allow for the synthesis of polymers where the bromo and hydroxyl groups are pendant functionalities, available for post-polymerization modification or to impart specific properties to the material.

Epoxidation: The ethenyl group can be selectively oxidized to form an epoxide. Biocatalytic epoxidation using whole cells of microorganisms, such as Mycobacterium sp. M156, has been shown to effectively convert various substituted styrenes into their corresponding epoxides with high stereospecificity. nih.gov This enzymatic approach is an attractive alternative to traditional epoxidation methods that often use stoichiometric amounts of less environmentally friendly oxidants. The resulting epoxide, 4-bromo-2-(oxiran-2-yl)phenol, would be a valuable chiral building block for further synthesis.

Cross-Coupling Reactions: The aryl bromide component of the molecule is a classic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. researchgate.net These reactions would allow for the introduction of a wide range of substituents at the 4-position of the phenolic ring, enabling the synthesis of a diverse library of complex phenol derivatives from a single, versatile starting material.

| Reaction Type | Target Functional Group | Catalyst Example | Potential Product |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Ethenyl (Vinyl) | CuBr / 2,2′-bipyridine cmu.edu | Poly(4-bromo-2-vinylphenol) |

| Enzymatic Epoxidation | Ethenyl (Vinyl) | Whole cells of Mycobacterium sp. M156 nih.gov | 4-Bromo-2-(oxiran-2-yl)phenol |

| Suzuki Cross-Coupling | Aryl Bromide | Palladium catalysts (e.g., Pd(PPh3)4) | 4-Aryl-2-ethenylphenol derivatives |

| Stille Cross-Coupling | Aryl Bromide | Palladium catalysts with organotin reagents researchgate.net | 4-Substituted-2-ethenylphenol derivatives |

Exploration of Advanced Materials Science Applications as a Building Block

The structure of this compound makes it a highly promising monomer and building block for the creation of advanced materials. The polymerization of the vinyl group provides a pathway to novel functional polymers, while the bromine and hydroxyl substituents can be used to tune material properties.

Polymers derived from this compound could find applications as:

Flame-Retardant Materials: The presence of bromine in the polymer structure can impart flame-retardant properties, a critical feature for materials used in electronics, construction, and textiles.

Functional Resins and Coatings: The phenolic hydroxyl group can improve adhesion and provides a site for cross-linking or further chemical modification, making these polymers suitable for advanced coatings, adhesives, and composite resins.

Membranes and Separation Media: By chemically modifying the hydroxyl or bromo groups after polymerization, the surface energy, hydrophilicity, and binding properties of the polymer can be tailored for specific separation applications.

Electronic Materials: Halogenated organic compounds are of interest in the field of organic electronics. Polymers incorporating this monomer could be explored for their dielectric properties or as precursors to semiconducting materials after further modification.

Beyond polymerization, the molecule can be used as a building block in the synthesis of complex organic structures for materials science. For example, it could be incorporated into the structure of liquid crystals, organic light-emitting diode (OLED) materials, or photosensitive resins, where the combination of its functional groups could lead to unique and desirable properties.

Bio-inspired Synthetic Pathways for Analogues (without biological effect focus)

Bio-inspired synthesis seeks to emulate nature's efficient and selective chemical strategies. Research into creating analogues of this compound can draw inspiration from enzymatic processes and the synthetic pathways of natural products. The focus of this research is on the elegance and efficiency of the synthetic method itself, rather than the biological activity of the resulting molecules.

Enzymatic Approaches: As mentioned, enzymes offer a powerful tool for green synthesis. A bio-inspired pathway could involve the enzymatic hydroxylation and bromination of a simpler precursor like 2-ethenylphenol (B127231), using halogenase and hydroxylase enzymes. Furthermore, enzymatic polymerization, using catalysts like horseradish peroxidase, has been reported for styrene and its derivatives, offering a bio-inspired route to polymers under mild, ambient conditions. nih.gov

Mimicking Natural Product Synthesis: Many complex natural products feature substituted phenolic rings. Synthetic strategies developed for these molecules can be adapted to create analogues of this compound. For instance, the Heck cross-coupling reaction, a powerful tool for C-C bond formation, is widely used in the synthesis of natural product analogues like stilbenoids. nih.gov A bio-inspired approach might involve a Heck coupling between a protected 4-bromophenol (B116583) derivative and an ethylene (B1197577) equivalent to construct the core structure in a manner that mimics biosynthetic pathways for vinyl-substituted natural compounds. The design of synthetic routes for complex molecules like platensimycin (B21506) also provides sophisticated chemical methodologies for manipulating substituted phenolic rings, which could be adapted to produce novel analogues. nih.gov These bio-inspired strategies prioritize step economy, selectivity, and the use of reaction conditions that are milder than traditional organic synthesis methods.

Q & A

Q. What are the recommended methods for synthesizing 4-Bromo-2-ethenylphenol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves bromination of 2-ethenylphenol using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitoring reaction progress with TLC and confirming purity via HPLC or GC-MS is advised. Structural validation via H/C NMR and FT-IR ensures functional group integrity .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in dichloromethane/hexane) are analyzed using a diffractometer. Data processing with SHELXL (for structure refinement) and WinGX (for integration) ensures accurate bond lengths/angles. ORTEP-3 visualizes thermal ellipsoids and molecular packing. Ensure data completeness (I/σ(I) > 2) and resolve disorder using constraints .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies vinyl protons (δ 5.1–5.8 ppm) and aromatic protons (δ 6.8–7.4 ppm). C NMR confirms sp carbons (110–150 ppm).

- FT-IR : O-H stretch (3200–3600 cm), C=C (1620–1680 cm), and C-Br (550–650 cm).

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H] expected ~213 m/z). Cross-validate with theoretical isotopic patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO/LUMO energies, electrostatic potential maps, and dipole moments. The Colle-Salvetti correlation-energy formula (adapted for DFT) optimizes electron density distributions and identifies reactive sites (e.g., bromine’s electrophilic nature). Compare computed vs. experimental UV-Vis spectra to validate transitions .

Q. What strategies resolve contradictions between computational and experimental data (e.g., bond lengths or reaction yields)?

- Methodological Answer :

- Systematic Error Analysis : Check basis set adequacy in DFT (upgrade to def2-TZVP if needed) or solvent effects in simulations.

- Experimental Replication : Vary crystallization solvents or reaction temperatures to isolate artifacts.

- Multi-Method Validation : Cross-check NMR chemical shifts with GIAO-DFT calculations or SC-XRD with Hirshfeld surface analysis. Document discrepancies in supporting information for transparency .

Q. How does this compound participate in Suzuki-Miyaura coupling, and what catalytic conditions optimize cross-coupling efficiency?

- Methodological Answer : The vinyl and bromo groups enable dual reactivity. For Suzuki coupling:

- Catalyst : Pd(PPh) (2 mol%) or PdCl(dppf).

- Base : KCO in THF/HO (3:1) at 80°C.

- Monitoring : Track aryl boronic acid consumption via H NMR. Isolate biaryl products via flash chromatography. Competitive bromine vs. vinyl coupling can occur; use steric directing groups (e.g., ortho-substituents) to control regioselectivity .

Q. What crystallographic software tools are critical for analyzing non-covalent interactions in this compound derivatives?

- Methodological Answer :

- Mercury (CCDC): Visualizes π-π stacking and halogen bonding (Br···O/N).

- CrystalExplorer : Quantifies interaction energies (e.g., hydrogen bonds, van der Waals) via Hirshfeld surfaces.

- PLATON : Validates symmetry operations and detects twinning. Pair with SHELXT for automated space-group determination in complex polymorphs .

Data Management & Validation

Q. How should researchers address discrepancies in melting points or spectral data across literature sources?

- Methodological Answer :

- Purity Assessment : Re-crystallize samples and compare DSC/TGA curves.

- Database Cross-Reference : Use NIST Chemistry WebBook for validated spectral entries. Avoid non-peer-reviewed sources.

- Meta-Analysis : Statistically aggregate published values (e.g., mean ± SD for melting points) and report outliers with possible causes (e.g., polymorphic forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.